molecular formula C15H18N2O4 B2410085 Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate CAS No. 1207025-25-9

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

Cat. No. B2410085
CAS RN: 1207025-25-9
M. Wt: 290.319
InChI Key: YWJOFJYWXBKKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate is an organic compound that belongs to the class of alpha amino acids and derivatives .


Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study describes the preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor . Another study describes a process for the synthesis of apixaban, which involves the condensation of two compounds in the presence of a base . The synthesis process also involves the removal of the Boc protecting group and acetylation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It is a derivative of alpha amino acids, with an additional oxo group and a phenylamino group .


Chemical Reactions Analysis

The compound is known to act as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site . The removal of the Boc protecting group and acetylation are also part of its chemical reactions .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Characterization for Antimicrobial Use : A study by Desai, Shihora, and Moradia (2007) discusses the synthesis of new quinazolines, including compounds related to Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate, and their potential as antimicrobial agents, tested against various bacteria and fungi (Desai, Shihora, & Moradia, 2007).

Chemical Analysis and Characterization

  • X-ray Powder Diffraction Data : A study by Wang et al. (2017) provides X-ray powder diffraction data for a compound closely related to Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate, emphasizing its importance in the synthesis of the anticoagulant apixaban (Wang et al., 2017).

Synthesis and Characterization of Derivatives

  • Derivative Synthesis for Biological Activity : Research by Mogilaiah, Srinivas, and Sudhakar (2004) involved synthesizing derivatives of compounds similar to Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate, which were then screened for antibacterial activity (Mogilaiah, Srinivas, & Sudhakar, 2004).

Marine Fungal Compounds

  • Marine Fungus Derived Compounds : Wu et al. (2010) isolated new compounds from marine fungus, which included derivatives of Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate, contributing to the understanding of marine natural products (Wu et al., 2010).

Mechanism of Action

The compound is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases . It has an inhibitory constant of 0.08 nM for human FXa, and has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Future Directions

The compound is currently in development for the prevention and treatment of various thromboembolic diseases . Its potential use in the clinic is supported by non-clinical findings that have established its favorable pharmacological profile .

properties

IUPAC Name

ethyl 2-oxo-2-[3-(2-oxopiperidin-1-yl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-2-21-15(20)14(19)16-11-6-5-7-12(10-11)17-9-4-3-8-13(17)18/h5-7,10H,2-4,8-9H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJOFJYWXBKKFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-2-((3-(2-oxopiperidin-1-yl)phenyl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.